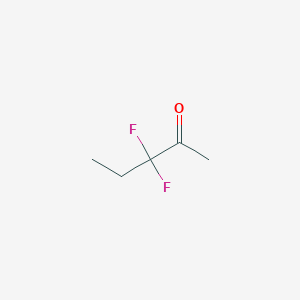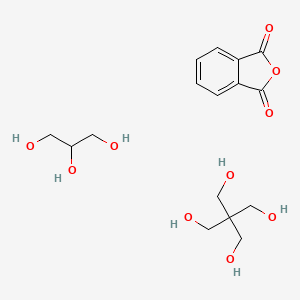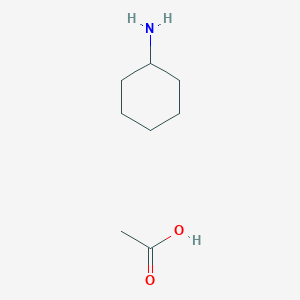
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a piperazine ring, and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzyl alcohol derivative, followed by the introduction of the piperazine ring through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring is particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler compound with similar functional groups but lacking the piperazine ring.
Phenylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
Benzyl alcohol, alpha-methyl-3-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride is unique due to its combination of a benzyl alcohol moiety and a phenylpiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
| 63991-29-7 | |
Fórmula molecular |
C21H29ClN2O3 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
1-[3-(1-hydroxyethyl)phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-17(24)18-6-5-9-21(14-18)26-16-20(25)15-22-10-12-23(13-11-22)19-7-3-2-4-8-19;/h2-9,14,17,20,24-25H,10-13,15-16H2,1H3;1H |
Clave InChI |
OQAYOKXYIRUJCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





